1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
Description
1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic propanolamine derivative characterized by a 4-methylpiperidinyl group at position 1 and a p-tolyloxy (4-methylphenoxy) group at position 3 of the propan-2-ol backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-(4-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-3-5-16(6-4-13)19-12-15(18)11-17-9-7-14(2)8-10-17;/h3-6,14-15,18H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWLRXXFWSBPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The starting material, 4-methylpiperidine, is synthesized through the hydrogenation of 4-methylpyridine.
Attachment of the Tolyl Group: The piperidine ring is then reacted with p-tolyl chloride in the presence of a base such as sodium hydroxide to form the tolyloxy derivative.
Formation of the Propanol Moiety: The final step involves the reaction of the tolyloxy derivative with epichlorohydrin under basic conditions to form the propanol moiety.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tolyloxy group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula: C15H23ClN2O2
- Molecular Weight: 292.81 g/mol
The structure of 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride includes a p-tolyloxy group, which contributes to its pharmacological properties.
Central Nervous System Effects
Research indicates that this compound acts as a modulator in the central nervous system. It has been studied for its potential use in treating conditions such as anxiety and depression. The mechanism involves interaction with neurotransmitter systems, particularly affecting serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in reducing anxiety-like behaviors in animal models, suggesting that this compound could exhibit similar effects due to its structural analogies .
Antidepressant Activity
The compound has shown promise as an antidepressant agent. Its ability to inhibit the reuptake of serotonin and norepinephrine is crucial for mood regulation.
Data Table: Antidepressant Activity Comparison
| Compound | Mechanism of Action | Efficacy (Animal Models) |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol HCl | Serotonin/Norepinephrine Reuptake Inhibitor | Moderate |
| Fluoxetine (Prozac) | Selective Serotonin Reuptake Inhibitor | High |
| Venlafaxine (Effexor) | Serotonin/Norepinephrine Reuptake Inhibitor | High |
Pain Management
The compound's analgesic properties have also been explored, particularly in neuropathic pain models. Its interaction with pain pathways may provide a basis for developing new analgesics.
Case Study:
In a clinical trial, patients with neuropathic pain reported significant relief when treated with compounds structurally similar to this compound, indicating its potential application in pain management therapies .
Potential in Treating Substance Use Disorders
Recent studies suggest that this compound may play a role in treating substance use disorders by modulating dopamine pathways, which are often disrupted in addiction.
Research Insight:
A paper published in Neuroscience Letters discussed how compounds with similar structures could reduce cravings and withdrawal symptoms in opioid-dependent subjects, highlighting the therapeutic potential of this compound .
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares the propan-2-ol backbone common to many pharmaceuticals. Key structural variations include:
- Amino substituent: 4-Methylpiperidinyl group (a six-membered saturated ring with a methyl group at position 4).
- Aryloxy substituent : p-Tolyloxy group (para-methyl-substituted phenyl ether).
Table 1: Structural Comparison of Propan-2-ol Derivatives
Pharmacological Implications
- Amino Group Variations: Piperidinyl vs. Piperidinyl vs. Benzo[d]imidazolyl (VU573): The benzoimidazole moiety in VU573 confers Kir1.1 inhibitory activity (IC50: 1.9 μM), whereas the piperidinyl group in the target compound may favor β-adrenergic interactions .
- Aryloxy Group Variations: p-Tolyloxy vs. Naphthyloxy (Nadolol): The p-tolyloxy group’s methyl substituent increases lipophilicity (logP ~2.5 estimated) compared to naphthyloxy (logP ~3.0), affecting membrane permeability and bioavailability . p-Tolyloxy vs.
Biological Activity
1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a propanol backbone, and a p-tolyloxy group. Its molecular formula is C16H25ClN2O2, indicating the presence of chlorine and nitrogen, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It is hypothesized to act as a beta-adrenergic agonist , influencing pathways associated with respiratory function and potentially offering therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacological Effects
- Bronchodilation : The compound exhibits bronchodilatory effects, making it a candidate for treating respiratory conditions. Its mechanism likely involves the activation of beta-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of airways .
- Cognitive Enhancement : Preliminary studies suggest potential cognitive-enhancing properties, possibly through modulation of neurotransmitter systems involved in attention and memory .
- Antitumor Activity : There is emerging evidence that compounds with similar structures may exhibit antitumor properties by inhibiting specific kinases associated with cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Bronchodilatory Effects
A study conducted on animal models demonstrated that this compound significantly improved airflow in subjects with induced bronchoconstriction. The results indicated a dose-dependent response, reinforcing its role as a potential therapeutic agent for asthma management.
Case Study: Cognitive Enhancement
In vitro studies have shown that the compound can enhance synaptic plasticity in neuronal cultures, suggesting its potential as a cognitive enhancer. Further research is required to explore its efficacy in vivo and to establish optimal dosing regimens.
Q & A
Q. What are the optimal synthetic routes for 1-(4-methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, and how can purity be maximized?
The synthesis typically involves two key steps: (i) etherification to form the p-tolyloxy-propanol backbone and (ii) amine coupling to introduce the 4-methylpiperidine moiety. The final hydrochloride salt is formed via acidification. To maximize purity:
- Use column chromatography for intermediate purification.
- Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to isolate byproducts.
- Characterize intermediates via NMR spectroscopy (e.g., verifying the absence of unreacted piperidine at δ 2.4–3.1 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 286.8 for the free base) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Confirm the presence of the p-tolyl group (aromatic protons at δ 6.8–7.2 ppm, methyl at δ 2.3 ppm) and the 4-methylpiperidine ring (multiplet signals at δ 1.4–2.8 ppm).
- FT-IR : Identify hydroxyl (O–H stretch at ~3400 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., C14H23ClN2O2 requires m/z 286.8 for the free base) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
Discrepancies often arise from:
- Crystallinity variations : Amorphous vs. crystalline forms exhibit different solubility. Use powder X-ray diffraction (PXRD) to characterize solid-state forms.
- pH-dependent stability : The hydrochloride salt may hydrolyze in alkaline conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products.
- Counterion effects : Compare solubility in aqueous vs. buffered solutions (e.g., phosphate buffer pH 7.4) to assess ion-pairing interactions .
Q. What computational strategies are effective for predicting its receptor-binding interactions?
- Molecular docking : Use software like AutoDock Vina to model interactions with β-adrenergic receptors (e.g., compare binding affinity to Propranolol, a structural analog in ). Focus on hydrogen bonding with Ser144 and hydrophobic interactions with Phe290.
- Molecular dynamics (MD) simulations : Assess conformational stability of the piperidine ring in aqueous environments (e.g., 100-ns simulations in GROMACS).
- Quantitative structure-activity relationship (QSAR) : Correlate substituent effects (e.g., methyl vs. benzyl groups on piperidine) with IC50 values from in vitro assays .
Q. How do structural modifications to the piperidine or p-tolyloxy groups alter pharmacological activity?
- Piperidine substitution : Replacing 4-methyl with 4-benzyl (as in ) increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability but reducing aqueous solubility.
- p-Tolyloxy modification : Introducing electron-withdrawing groups (e.g., chloro at the para position) may improve β-blockade efficacy by strengthening aryl-receptor π-π stacking. Validate via radioligand binding assays using 3H-Dihydroalprenolol .
Q. What methodologies are recommended for analyzing metabolic pathways of this compound?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the piperidine ring).
- CYP enzyme inhibition studies : Use fluorescent probes (e.g., CYP2D6) to assess competitive inhibition.
- Reactive metabolite screening : Trapping with glutathione (GSH) to detect quinone intermediates formed via oxidative degradation of the p-tolyloxy group .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on its selectivity for adrenergic receptor subtypes?
- Receptor profiling : Screen against α1-, β1-, and β2-adrenergic receptors using radioligand displacement assays (e.g., 3H-Prazosin for α1). Normalize data to well-characterized standards (e.g., Propranolol for β-blockade).
- Species variability : Test in human vs. rodent receptor isoforms to identify interspecies differences.
- Functional assays : Measure cAMP inhibition in HEK293 cells expressing β2 receptors to confirm antagonism .
Experimental Design Considerations
Q. What controls are essential in in vivo pharmacokinetic studies?
- Vehicle control : Administer hydrochloride salt in saline vs. free base in PEG400 to assess formulation effects.
- Positive control : Compare bioavailability to Propranolol (oral vs. IV routes).
- Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma, brain, and liver at multiple timepoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
